3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with a 3-chloro group and a pyridine ring that is further substituted with a thiophene moiety. The presence of these heteroatoms (chlorine, nitrogen, and sulfur) in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity This inhibition prevents the activation of downstream signaling pathways that are normally triggered by these receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving appropriate starting materials such as 2-acetylthiophene and an aldehyde.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.
Coupling of the Pyridine and Benzamide Moieties: The final step involves coupling the pyridine ring with the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in medicinal chemistry.
Benzamide Derivatives: Compounds with a benzamide core, known for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJWNAWPKIQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.